3-fluoro-4-hydroxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-fluoro-4-hydroxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO3S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3,9H,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRUFMILEHPVPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243390-19-3 | |
| Record name | 3-fluoro-4-hydroxybenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Method 1: Direct Sulfonation and Fluorination
This method involves the direct sulfonation of a fluorinated benzene ring followed by hydroxylation. However, this approach is less common due to the difficulty in controlling the position of the sulfonamide group relative to the fluorine and hydroxyl groups.
Method 2: Synthesis via Fluorinated Benzene-1,4-Diol
A more feasible approach involves starting with a fluorinated benzene-1,4-diol, which can be converted into the desired sulfonamide through a series of reactions:
Protection of the Hydroxyl Groups : The hydroxyl groups are protected using a suitable protecting group like tert-butyldimethylsilyl (TBDMS) to prevent unwanted reactions during the sulfonation step.
Sulfonation : The protected compound is then sulfonated using chlorosulfonic acid or fuming sulfuric acid to introduce the sulfonamide group.
Deprotection : The protecting groups are removed to expose the hydroxyl groups.
Conversion to Sulfonamide : The sulfonic acid is converted into the sulfonamide by reaction with ammonia or an amine.
Method 3: Synthesis via 3-Fluoro-4-Hydroxybenzene-1-Sulfonyl Chloride
Another approach involves synthesizing 3-fluoro-4-hydroxybenzene-1-sulfonyl chloride as an intermediate:
Synthesis of Sulfonyl Chloride : This involves reacting the fluorinated benzene-1,4-diol with chlorosulfonic acid.
Conversion to Sulfonamide : The sulfonyl chloride is then reacted with ammonia or an appropriate amine to form the sulfonamide.
Detailed Synthesis Protocol
Materials Needed
- Starting Materials : 3-Fluoro-4-hydroxybenzene or its derivatives.
- Reagents : Chlorosulfonic acid, fuming sulfuric acid, ammonia, tert-butyldimethylsilyl chloride (TBDMS-Cl), and appropriate solvents.
- Equipment : Round-bottom flasks, reflux condensers, and rotary evaporators.
Step-by-Step Synthesis
Protection of Hydroxyl Groups :
- Dissolve 3-fluoro-4-hydroxybenzene in a suitable solvent (e.g., DMF).
- Add TBDMS-Cl and a base (e.g., imidazole).
- Stir at room temperature until the reaction is complete.
-
- Add chlorosulfonic acid to the protected compound in a solvent like dichloromethane.
- Stir at low temperature until the sulfonation is complete.
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- Treat the sulfonated compound with a deprotecting agent (e.g., tetrabutylammonium fluoride, TBAF) in a solvent like THF.
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- React the deprotected sulfonyl chloride with ammonia in a solvent like ethanol.
Purification and Characterization
- Purification : Use column chromatography or recrystallization to purify the final product.
- Characterization : Employ techniques like NMR, IR, and mass spectrometry to confirm the structure and purity of the compound.
Data and Research Findings
| Method | Yield | Purity | Conditions |
|---|---|---|---|
| Method 1 | Low | Variable | Difficult to control |
| Method 2 | Moderate | High | Requires protection and deprotection steps |
| Method 3 | High | High | Involves sulfonyl chloride intermediate |
Research findings indicate that Method 3, involving the synthesis of 3-fluoro-4-hydroxybenzene-1-sulfonyl chloride, is often preferred due to its higher yield and purity. However, the choice of method depends on the availability of starting materials and the specific requirements of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-hydroxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-fluoro-4-oxobenzenesulfonamide.
Reduction: Formation of 3-fluoro-4-hydroxybenzenamine.
Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Building Block for Pharmaceuticals
3-Fluoro-4-hydroxybenzene-1-sulfonamide serves as a crucial building block in the synthesis of pharmaceutical compounds, particularly those targeting enzymes such as carbonic anhydrases. The sulfonamide group allows for effective enzyme inhibition, making it a candidate for developing new drugs with antibiotic and anti-inflammatory properties.
Case Study: Carbonic Anhydrase Inhibition
Research has demonstrated that compounds containing sulfonamide groups can inhibit carbonic anhydrases by binding to the zinc ion in their active sites. This interaction is facilitated by coordination bonds and hydrogen bonding, which can be optimized through structural modifications of the sulfonamide.
Materials Science
Development of Advanced Materials
In materials science, this compound is utilized in creating advanced materials such as polymers and coatings. Its unique chemical properties allow for modifications that enhance material performance and durability.
Applications in Coatings
The compound can be integrated into polymer matrices to improve adhesion and resistance to environmental degradation, making it suitable for protective coatings in various industrial applications.
Biological Research
Enzyme Inhibition Studies
The compound is instrumental in biological research focused on enzyme inhibition and protein-ligand interactions. Its ability to modify enzyme activity provides insights into biochemical pathways and potential therapeutic interventions.
Fluorescent Probes
this compound is also explored as a component in the design of fluorescent probes for biomedical applications. These probes offer sensitive and selective detection methods for various biomolecules, contributing to advancements in diagnostics and environmental monitoring.
Industrial Applications
Synthesis of Dyes and Pigments
In industrial chemistry, this compound is involved in synthesizing dyes and pigments due to its reactive functional groups. The sulfonamide moiety enhances solubility and stability in various solvents, making it valuable for producing colorants used in textiles and coatings.
Mechanism of Action
The mechanism of action of 3-fluoro-4-hydroxybenzene-1-sulfonamide involves its interaction with specific molecular targets. For example, as a sulfonamide, it can inhibit the activity of carbonic anhydrases by binding to the zinc ion in the active site of the enzyme. This binding involves the formation of a coordination bond between the sulfonamide group and the zinc ion, as well as hydrogen bonding and hydrophobic interactions with other parts of the enzyme .
Comparison with Similar Compounds
Comparison with Structurally Related Sulfonamides
Substituent Variations on the Benzene Ring
Halogen-Substituted Analogs
- Compound 1e (3-Chloro-4-Methoxy Derivative): Structure: Chlorine (position 3) and methoxy (position 4) substituents. Methoxy groups may enhance metabolic stability over hydroxyl groups .
4-Fluoro-3-Methanesulfonylbenzene-1-Sulfonamide :
Heterocyclic Substituents
Functional Group Modifications
Sulfonamide Derivatives with Nitro/Carbamoyl Groups
- 3-{[(4-Fluoro-3-Methylphenyl)Carbamoyl]Amino}-4-Hydroxy-5-Nitrobenzene-1-Sulfonamide: Structure: Nitro (position 5) and carbamoyl amino (position 3) groups. Higher molecular weight (C₁₄H₁₃FN₄O₆S) compared to the target compound .
Trifluoromethyl-Substituted Analogs
- N-{3-[2-Cyano-3-(Trifluoromethyl)Phenoxy]Phenyl}-4,4,4-Trifluorobutane-1-Sulfonamide: Structure: Trifluoromethyl and cyano groups enhance metabolic resistance and binding affinity to hydrophobic pockets in proteins. The extended sulfonamide chain increases flexibility .
Physicochemical and Pharmacokinetic Trends
Research Implications and Gaps
- Synthetic Challenges : The hydroxyl group in the target compound may complicate synthesis due to its susceptibility to oxidation, unlike methoxy or halogenated analogs .
- Biological Activity : While pyrazole and trifluoromethyl derivatives show promise in targeting enzymes (e.g., COX-2, carbonic anhydrase), the target compound’s activity remains unexplored .
- Pharmacokinetics : The hydroxyl group could improve aqueous solubility compared to lipophilic analogs (e.g., 1e, 1d), but this requires experimental validation .
Biological Activity
3-Fluoro-4-hydroxybenzene-1-sulfonamide, also known as 3-fluoro-4-hydroxybenzenesulfonamide, is an aromatic sulfonamide compound characterized by a fluorine atom at the meta position and a hydroxyl group at the para position relative to the sulfonamide group on a benzene ring. Its chemical formula is C₆H₆FNO₃S. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.
Chemical Structure and Properties
The presence of the fluorine atom significantly influences the compound's reactivity and biological activity. The sulfonamide functional group is known for its role in various therapeutic applications, including antibiotic properties.
| Property | Description |
|---|---|
| Chemical Formula | C₆H₆FNO₃S |
| Functional Groups | Sulfonamide, Hydroxyl, Fluorine |
| Molecular Weight | 195.17 g/mol |
| Solubility | Soluble in polar solvents |
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : The compound shows significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, particularly against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae .
- Inhibition of Carbonic Anhydrases (CAs) : This compound has been investigated as an inhibitor of human carbonic anhydrases (hCAs), which play critical roles in physiological processes such as respiration and acid-base balance. Inhibition of specific hCAs has potential therapeutic implications for conditions like glaucoma and cancer .
Table: Inhibition Potency of this compound Against Carbonic Anhydrases
| Carbonic Anhydrase | Inhibition Activity |
|---|---|
| hCA I | Moderate |
| hCA II | Significant |
| hCA IX | High |
| hCA XII | Moderate |
The biological activity of this compound can be attributed to its ability to bind to specific enzymes and receptors within microbial cells. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby inhibiting bacterial growth .
Case Studies and Research Findings
- Antibacterial Activity : A study screened various sulfonamides for antibacterial activity, revealing that this compound had a minimum inhibitory concentration (MIC) of 6.25 µM against E. coli, demonstrating its potential as a new-class antibacterial agent .
- Cancer Treatment Potential : Research has highlighted the role of carbonic anhydrase inhibitors in cancer therapy. The inhibition of hCA IX by this compound suggests its potential use in treating hypoxia-induced tumors, including gliomas and carcinomas .
- Pharmacological Characterization : In pharmacological studies, derivatives of this compound have shown promising anti-proliferative effects against various cancer cell lines, indicating that structural modifications could enhance its efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-fluoro-4-hydroxybenzene-1-sulfonamide, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via sulfonylation of 3-fluoro-4-hydroxyaniline using sulfonyl chlorides under controlled pH (e.g., aqueous NaOH) . Purification often involves recrystallization from ethanol-water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm the absence of unreacted intermediates or sulfonic acid byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., para-fluoro splitting in aromatic regions) and hydroxy proton exchange with D2O .
- IR Spectroscopy : Confirm sulfonamide S=O stretching (~1350 cm⁻¹) and O-H absorption (~3200 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Cl/F .
Q. How should researchers handle solubility challenges during experimental design?
- Methodological Answer : The compound’s solubility varies with pH due to the hydroxy and sulfonamide groups. In aqueous solutions, use buffered systems (pH 7–9) to enhance solubility via deprotonation. For organic phases, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred . Pre-saturation of solvents with nitrogen is advised to prevent oxidative degradation .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The fluorine atom’s electron-withdrawing effect directs electrophiles to the ortho/para positions relative to the sulfonamide group. For example, in Suzuki-Miyaura coupling, use Pd(PPh₃)₄ with aryl boronic acids in THF/water (85:15) at 80°C to target the para-fluoro position . Monitor regioselectivity via LC-MS and compare with DFT-calculated transition states .
Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?
- Methodological Answer : Discrepancies in antimicrobial assays may arise from differences in bacterial strains or assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin). For cytotoxicity studies, validate results across multiple cell lines (e.g., HEK293 vs. HeLa) and use dose-response curves (IC₅₀) with triplicate measurements .
Q. How can computational modeling predict the binding affinity of this compound to carbonic anhydrase isoforms?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of carbonic anhydrase II (PDB: 3KS3). Parameterize the sulfonamide group’s charge distribution via DFT (B3LYP/6-31G*). Compare binding energies with experimental IC₅₀ values from fluorescence-based assays .
Q. What are the decomposition pathways of this compound under oxidative conditions?
- Methodological Answer : Under H₂O₂/Fe²⁺ (Fenton’s reagent), the sulfonamide group oxidizes to sulfonic acid, confirmed by IR loss of S=O stretches at ~1350 cm⁻¹ and new S-O peaks at ~1200 cm⁻¹. Use LC-MS to identify intermediates (e.g., hydroxylated aromatic byproducts) and GC-MS for volatile degradation products .
Safety and Data Validation
Q. What safety protocols are critical when handling this compound in biological assays?
- Methodological Answer : Use fume hoods for powder handling (risk of inhalation) and PPE (nitrile gloves, lab coats). Store at 4°C in amber vials to prevent photodegradation. For in vitro assays, pre-filter solutions (0.22 µm) to remove particulate matter and validate sterility via agar plate incubation .
Q. How can researchers validate crystallographic data for sulfonamide derivatives?
- Methodological Answer : For X-ray structures, refine models using SHELXL and cross-validate with Hirshfeld surface analysis (CrystalExplorer). Check for disorder in fluorine positions and hydrogen-bonding networks (e.g., O-H···O=S interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
